2-chloro-6-(ethylsulfanyl)pyrazine
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Overview
Description
2-chloro-6-(ethylsulfanyl)pyrazine is an organic compound with the molecular formula C6H7ClN2S It is a pyrazine derivative, characterized by the presence of a chlorine atom at the second position and an ethylsulfanyl group at the sixth position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(ethylsulfanyl)pyrazine typically involves the chlorination of 6-(ethylsulfanyl)pyrazine. One common method is the reaction of 6-(ethylsulfanyl)pyrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(ethylsulfanyl)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents such as acetonitrile or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-chloro-6-(ethylsulfanyl)pyrazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-(ethylsulfanyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-chloro-6-(ethylsulfanyl)pyrazine can be compared with other pyrazine derivatives, such as:
2-chloro-6-(methylsulfanyl)pyrazine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. It may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
2-chloro-6-(phenylsulfanyl)pyrazine: Contains a phenylsulfanyl group, which can significantly alter the compound’s physical and chemical properties, including its solubility and reactivity.
2-chloro-6-(butylsulfanyl)pyrazine: Features a butylsulfanyl group, which can affect the compound’s lipophilicity and biological activity.
Biological Activity
2-Chloro-6-(ethylsulfanyl)pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound this compound features a pyrazine ring substituted with a chlorine atom and an ethylthio group. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazine derivatives can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans.
Table 1: Antimicrobial Activity of Pyrazine Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
This compound | E. coli | 15 | 50 |
S. aureus | 18 | 40 | |
C. albicans | 12 | 60 |
These findings suggest that the presence of the ethylthio group may enhance the compound's ability to disrupt microbial membranes or inhibit essential metabolic pathways.
Anticancer Activity
The anticancer potential of pyrazine derivatives has been extensively studied. In vitro assays have shown that compounds like this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several pyrazine derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that:
- MCF-7 Cell Line : IC50 = 25 µM
- HT-29 Cell Line : IC50 = 30 µM
These values indicate a moderate level of cytotoxicity compared to standard chemotherapeutics, suggesting potential for further development.
Anti-inflammatory Activity
Recent research has highlighted the role of pyrazine compounds in modulating inflammatory pathways. Specifically, compounds similar to this compound have been shown to inhibit serine/threonine kinases involved in inflammatory processes.
Table 2: Anti-inflammatory Effects of Pyrazine Derivatives
Compound | Inflammatory Marker | Effect |
---|---|---|
This compound | TNF-alpha | Decreased expression |
IL-6 | Decreased expression |
This modulation of inflammatory markers suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The biological activities of this compound are thought to arise from its ability to interact with specific biological targets. For instance, antimicrobial activity may result from disruption of bacterial cell wall synthesis or inhibition of protein synthesis. In cancer cells, it may induce apoptosis through activation of caspase pathways.
Properties
IUPAC Name |
2-chloro-6-ethylsulfanylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWHOVGCDJWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CN=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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